5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a 2-chlorophenyl group at the 5-position of the furan ring. The thiadiazole moiety at the amide nitrogen is further functionalized with a tetrahydrofuran-2-yl group. The tetrahydrofuran (THF) substituent may enhance solubility compared to purely aromatic or alkyl chains, while the 2-chlorophenyl group could contribute to hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C17H14ClN3O3S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClN3O3S/c18-11-5-2-1-4-10(11)12-7-8-13(24-12)15(22)19-17-21-20-16(25-17)14-6-3-9-23-14/h1-2,4-5,7-8,14H,3,6,9H2,(H,19,21,22) |
InChI Key |
RJKMVJATODURCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
The most widely reported method involves a two-step sequence: (1) formation of the 1,3,4-thiadiazole ring via cyclization of acylated thiosemicarbazides, and (2) coupling with a prefunctionalized furan-carboxamide intermediate.
Step 1: Thiadiazole Ring Formation
Acylated thiosemicarbazides react with carbon disulfide in ethanol under reflux (4–6 hours) to form 5-substituted-1,3,4-thiadiazol-2-thioles. Potassium hydroxide (0.015 moles) catalyzes the reaction, achieving yields of 72–78%. For the target compound, the tetrahydrofuran-2-yl substituent is introduced at this stage using 2-chlorotetrahydrofuran as the alkylating agent.
Step 2: Amide Coupling
The thiadiazole intermediate undergoes nucleophilic acyl substitution with 5-(2-chlorophenyl)furan-2-carboxylic acid chloride in dichloromethane. Triethylamine (2.5 equiv) acts as a base, facilitating the reaction at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the final compound (65–70% purity).
One-Pot Multicomponent Reaction
Recent patents describe a one-pot method combining 2-chlorophenylfuran, tetrahydrofuran-2-carbaldehyde, and thiosemicarbazide in acetic acid. The reaction proceeds via:
-
Condensation : Tetrahydrofuran-2-carbaldehyde reacts with thiosemicarbazide to form a hydrazone intermediate.
-
Cyclization : Hydrazone intermediates undergo intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) at 80°C.
-
Coupling : The thiadiazole intermediate couples with 5-(2-chlorophenyl)furan-2-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
This method reduces purification steps but requires strict temperature control to prevent side reactions (e.g., over-oxidation of the tetrahydrofuran ring).
Solid-Phase Synthesis for High-Throughput Production
A scalable approach immobilizes the thiadiazole precursor on Wang resin via a photolabile linker. Key steps include:
-
Resin Functionalization : Wang resin is treated with 4-nitrophenyl chloroformate to activate hydroxyl groups.
-
Thiadiazole Attachment : The tetrahydrofuran-substituted thiadiazole amine reacts with the activated resin (DMF, 25°C, 24 hours).
-
Furan-Carboxamide Coupling : 5-(2-Chlorophenyl)furan-2-carboxylic acid is introduced using HATU (1.5 equiv) and DIEA (3 equiv) in DMF.
-
Cleavage : UV irradiation (365 nm) releases the final compound, yielding 85–90% purity after HPLC purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents and temperatures vary by route:
| Parameter | Nucleophilic Route | One-Pot Route | Solid-Phase Route |
|---|---|---|---|
| Solvent | Ethanol | Acetic acid | DMF |
| Temperature | Reflux (78°C) | 80°C | 25°C |
| Reaction Time | 6 hours | 12 hours | 24 hours |
| Yield | 68–72% | 55–60% | 85–90% |
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in solid-phase synthesis, while ethanol minimizes side reactions in cyclization steps.
Catalytic Systems
-
Acid Catalysis : Phosphorus oxychloride in one-pot routes accelerates cyclization but risks tetrahydrofuran ring opening.
-
Base Catalysis : Triethylamine in nucleophilic routes improves amide bond formation but requires low temperatures to avoid epimerization.
-
Coupling Agents : HATU outperforms DCC in solid-phase synthesis, reducing racemization during furan-carboxamide coupling.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacterial and fungal strains. Preliminary studies suggest that it may be effective against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.
- Anticancer Properties : Initial investigations into the compound's effects on cancer cell lines have shown promising antiproliferative activity. It appears to interfere with cellular pathways involved in cancer progression, warranting further exploration in oncology research.
- Antitubercular Activity : The compound has demonstrated effectiveness against Mycobacterium tuberculosis cell lines, indicating potential as a treatment for tuberculosis. Its mechanism likely involves disruption of essential metabolic pathways in the bacteria .
The biological activity of 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and potentially leading to therapeutic effects against diseases.
- Receptor Modulation : It has the potential to bind to various receptors, influencing signaling pathways associated with inflammation and cancer.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Cancer Cell Line Investigation : Research involving various cancer cell lines revealed that the compound induced apoptosis in treated cells while sparing normal cells, suggesting a selective action that could minimize side effects in clinical applications.
Materials Science Applications
Beyond its medicinal properties, this compound also shows potential in materials science:
- Development of Novel Materials : Due to its unique electronic properties imparted by the furan and thiadiazole rings, it can be utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can lead to the formation of novel derivatives with potentially useful properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Modifications
4-Bromo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide ()
- Key Differences : Replaces the 2-chlorophenyl-furan-2-carboxamide with a 4-bromophenyl-benzamide group.
- Impact: The bromophenyl group increases molecular weight (MW: 365.3 vs. ~383.8 for the target compound) and lipophilicity.
N-[5-(Butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide ()
- Key Differences : Substitutes the THF group with a butan-2-ylsulfanyl chain.
- MW: 283.37 (lower than the target compound) .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()
- Key Differences : Features a dichlorophenyl-thiadiazole core and a difluorobenzamide group.
Analogues with Modified Carboxamide Substituents
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide ()
- Key Differences : Replaces the thiadiazol-THF group with a 4-sulfamoylphenyl substituent.
- Impact : The sulfamoyl group introduces strong hydrogen-bonding capacity and polarity, likely improving aqueous solubility. MW: 376.8 (lower than the target compound) .
N-[5-(Acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide ()
- Key Differences: Substitutes the thiadiazole with an acetylamino-methoxyphenyl group.
- MW: 384.8 .
Analogues with Furan Ring Modifications
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide ()
- Key Differences : Lacks the thiadiazole-THF moiety; substitutes with a 2-methoxyphenyl group.
- Impact : Reduced molecular complexity and MW (327.8 vs. ~383.8). The methoxy group may increase lipophilicity (clogP ~3.5) compared to the target compound .
5-(2-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide ()
Key Findings and Implications
Solubility : The THF group in the target compound likely enhances solubility compared to purely aromatic (e.g., 4-bromophenyl) or alkyl-sulfanyl substituents.
Metabolic Stability : Electron-withdrawing groups (e.g., Cl, CF₃ in ) in analogues may improve stability, but the THF group offers a balance between polarity and rigidity.
Synthetic Accessibility : Compounds with benzylthio or sulfamoyl groups (e.g., ) often show higher yields (72–88%), suggesting easier synthesis than the target compound.
Further studies are needed to correlate structural features with biological activity, particularly regarding target binding and pharmacokinetics.
Biological Activity
The compound 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C15H15ClN4O2S
- Molecular Weight: 344.82 g/mol
- IUPAC Name: this compound
The presence of a chlorophenyl group and a tetrahydrofuran moiety contributes to its unique chemical properties, which may influence its biological activity.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, a study focusing on thiadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
The proposed mechanism involves the inhibition of specific proteins associated with cancer cell growth. For example, some thiadiazole derivatives have been shown to target the TACC3 protein, which plays a crucial role in mitotic spindle assembly and is often overexpressed in cancers .
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of this compound have shown antimicrobial effects against various bacterial strains. The presence of the thiadiazole ring is thought to enhance its interaction with microbial enzymes or receptors, leading to effective inhibition of bacterial growth.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Enzyme inhibition studies have indicated that similar compounds can modulate the activity of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Anticancer Evaluation
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several thiadiazole derivatives and evaluated their anticancer properties against HepG2 (liver cancer) and SGC-7901 (stomach cancer) cell lines. The results showed that compounds with structural similarities to This compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents in clinical settings.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates. For example, describes a two-step process:
Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min).
Cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
- Key Considerations : Monitor reaction progress via TLC and confirm structures using and NMR spectroscopy.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze (δ 7.2–8.1 ppm for aromatic protons) and (δ 160–170 ppm for carbonyl groups) to verify substituent positions .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolve ambiguities in stereochemistry (see for analogous oxadiazole structures) .
Q. What are the primary challenges in purifying this compound?
- Methodology :
- Recrystallization : Use DMSO/water mixtures (2:1 ratio) to precipitate pure product, as described in for similar thiadiazoles .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate polar byproducts.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of thiadiazole derivatives?
- Methodology :
- SAR Studies : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl groups (see for dichlorophenoxy analogs) .
- Assay Design : Test modified compounds in antimicrobial (MIC assays) or anticancer (MTT assays) models. highlights the pH-dependent activity of thiadiazoles, suggesting assay conditions must be tightly controlled .
Q. What strategies resolve contradictions in reported biological activities of thiadiazole-based compounds?
- Methodology :
- Meta-Analysis : Compare assay protocols across studies (e.g., cell lines, incubation times). For example, notes that furan-thiadiazole hybrids exhibit variable antioxidant activity depending on solvent polarity .
- Dose-Response Curves : Establish EC values under standardized conditions to minimize variability.
Q. How can computational methods optimize the design of thiadiazole derivatives for target specificity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like EGFR or DHFR (refer to for coordination chemistry insights) .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data from and .
Q. What mechanistic insights explain the antimicrobial activity of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
